N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclohex-3-enecarboxamide
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Overview
Description
N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclohex-3-enecarboxamide is a complex organic compound that features a unique combination of thiophene, furan, and cyclohexene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclohex-3-enecarboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where thiophene and furan derivatives are combined under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclohex-3-enecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, are known for their pharmacological properties.
Furan Derivatives: Compounds such as furan-2-carboxylic acid are used in various chemical syntheses and have biological activities.
Uniqueness
N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclohex-3-enecarboxamide is unique due to its combination of thiophene, furan, and cyclohexene moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(5-thiophen-3-ylfuran-2-yl)methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-16(12-4-2-1-3-5-12)17-10-14-6-7-15(19-14)13-8-9-20-11-13/h1-2,6-9,11-12H,3-5,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNPYJWSYNVLIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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